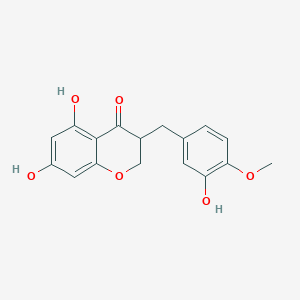

3'-Hydroxy-3,9-dihydroeucomin

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-14-3-2-9(5-12(14)19)4-10-8-23-15-7-11(18)6-13(20)16(15)17(10)21/h2-3,5-7,10,18-20H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBOONWRYQFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201127279 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107585-75-1 | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107585-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 - 142 °C | |

| Record name | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-4-chromanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3'-Hydroxy-3,9-dihydroeucomin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and presents a detailed, adaptable protocol for its isolation and purification. The methodologies are based on established techniques for the separation of structurally related homoisoflavonoids. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.

Natural Sources

This compound has been identified as a constituent of the bulbs of Muscari comosum (commonly known as the tassel hyacinth or Leopoldia comosa).[1][2] This plant is a member of the Asparagaceae family and is native to the Mediterranean region.[2] Early phytochemical investigations of Muscari comosum by Adinolfi and colleagues led to the identification of a series of homoisoflavonoids, including this compound.[1][2]

While the topic of this guide is this compound, it is pertinent to note that the broader class of homoisoflavonoids is found in various species of the Asparagaceae and Fabaceae families.[1] Genera such as Eucomis, Scilla, and Dracaena are also known sources of diverse homoisoflavonoids.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its detection and characterization during and after the isolation process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | PubChem |

| Molecular Weight | 316.3 g/mol | PubChem |

| CAS Number | 107585-75-1 | PubChem |

| Appearance | Powder | Commercial Suppliers |

| Purity (Commercial) | ≥97.5% | Commercial Suppliers |

Proposed Methodology for Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound from Muscari comosum is not extensively documented in readily available literature. However, based on the successful isolation of the structurally similar homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin, from the resin of Daemonorops draco, a robust and adaptable methodology can be proposed. This protocol involves initial extraction, solvent partitioning, and multi-step chromatography.

3.1. General Experimental Workflow

The proposed workflow for the isolation of this compound is depicted in the following diagram.

Caption: Proposed workflow for isolating this compound.

3.2. Detailed Experimental Protocols

3.2.1. Extraction

-

Obtain fresh or dried bulbs of Muscari comosum.

-

Grind the plant material into a fine powder.

-

Macerate the powdered material in 95% ethanol (B145695) at room temperature with occasional agitation for 24-48 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.

3.2.2. Solvent Partitioning

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning with a nonpolar solvent such as dichloromethane (B109758) or ethyl acetate.

-

Separate the organic phase, which is expected to contain the homoisoflavonoids.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it using a rotary evaporator.

3.2.3. Chromatographic Purification

Step 1: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Dissolve the concentrated organic extract in a suitable solvent (e.g., methanol).

-

Perform preparative RP-HPLC using a C18 column.

-

Elute the compounds using a gradient of acetonitrile (B52724) in water (both with 0.1% formic acid) at a flow rate of approximately 5-10 mL/min.

-

Monitor the elution profile using a UV detector at wavelengths relevant for flavonoids (e.g., 280 nm and 320 nm).

-

Collect fractions based on the elution profile.

Step 2: Silica Gel Column Chromatography

-

Pool the fractions containing the compound of interest (as determined by analytical HPLC or LC-MS).

-

Concentrate the pooled fractions.

-

Adsorb the concentrated material onto a small amount of silica gel.

-

Perform column chromatography on a silica gel column.

-

Elute with a gradient of increasing polarity, for example, a dichloromethane-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

3.3. Purity Analysis and Structural Elucidation

-

Assess the purity of the final fractions using analytical HPLC with a photodiode array (PDA) detector and/or liquid chromatography-mass spectrometry (LC-MS).

-

Confirm the identity and structure of the isolated compound as this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC).

Quantitative Data

Quantitative data on the yield of this compound from Muscari comosum is not well-documented in the available literature. However, for the structurally related homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin, a yield of 3% from the resin of Daemonorops draco has been reported. This information is provided for comparative purposes in Table 2.

Table 2: Reported Yield of a Structurally Related Homoisoflavonoid

| Compound | Natural Source | Yield |

| 4'-demethyl-3,9-dihydroeucomin | Daemonorops draco resin | 3% |

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been extensively studied. However, the broader class of homoisoflavonoids is known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

5.1. Potential Anti-Inflammatory Signaling Pathway

Many flavonoids and related compounds exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. A generalized diagram of this pathway, which could be a potential target for homoisoflavonoids, is presented below.

Caption: Potential inhibition of the NF-κB pathway by homoisoflavonoids.

Conclusion

This compound is a homoisoflavonoid of interest with a confirmed natural source in Muscari comosum. While specific data on its isolation yield and biological activity are limited, this guide provides a robust, adaptable protocol for its purification based on established methods for structurally similar compounds. The information and methodologies presented herein are intended to facilitate further research into the therapeutic potential of this and other homoisoflavonoids. Further investigation is warranted to elucidate the specific biological mechanisms of this compound and to quantify its abundance in its natural source.

References

discovery and history of 3'-Hydroxy-3,9-dihydroeucomin

An In-depth Technical Guide to 4'-Demethyl-3,9-dihydroeucomin (B174957) (DMDHE)

A Note on Nomenclature: Initial inquiries for "3'-Hydroxy-3,9-dihydroeucomin" have led to the identification of the closely related and recently investigated compound, 4'-demethyl-3,9-dihydroeucomin (DMDHE) . This guide will focus on the discovery, history, and technical details of DMDHE, the compound for which significant scientific data is available.

Executive Summary

This document provides a comprehensive technical overview of 4'-demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone recently identified as a potent natural bitter-masking agent. The discovery, spearheaded by a multi-institutional collaboration, marks a significant advancement in the field of taste modulation, particularly for applications in the food, beverage, and pharmaceutical industries. This guide details the history of its discovery, its physicochemical properties, and the experimental protocols utilized in its isolation, synthesis, and bioactivity assessment. Special emphasis is placed on its mechanism of action involving the bitter taste receptor TAS2R14. All data is presented to meet the needs of researchers, scientists, and drug development professionals.

Discovery and History

The discovery of the bitter-masking properties of 4'-demethyl-3,9-dihydroeucomin is a very recent development, published in September 2024 in the Journal of Agricultural and Food Chemistry. This finding was the culmination of a collaborative research project named "SimLeap," which involved researchers from the University of Vienna, the Technical University of Munich, Symrise AG, and Bicoll GmbH[][2].

The investigation originated from the screening of natural products for taste-modulating capabilities. The resin of the palm tree Daemonorops draco, commonly known as "Dragon's Blood," was identified as a promising source[2]. An activity-guided fractionation approach, combining sensory evaluations with in vitro cell-based assays, was employed to isolate the active compound[3]. This led to the identification of DMDHE as the key molecule responsible for the observed bitter-masking effects[2][3]. While the bitter-masking function is a new discovery, the compound itself has been previously isolated from other natural sources, such as plants of the genus Scilla (Asparagaceae).

Physicochemical and Spectroscopic Data

DMDHE is classified as a homoisoflavanone. Its structural and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of DMDHE

| Property | Value | Reference |

| CAS Number | 107585-77-3 | [] |

| Molecular Formula | C₁₆H₁₄O₅ | [] |

| Molecular Weight | 286.3 g/mol | [] |

| Melting Point | 103 - 104 °C | [] |

| Appearance | Off-white solid | [3] |

Table 2: Spectroscopic Data for DMDHE Characterization

| Technique | Data | Reference |

| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ = 285.1026 m/z | [3] |

| ¹H NMR (DMSO-d₆, 600 or 400 MHz) | Data not fully available in search results. Performed and referenced to tetramethylsilane. | [3] |

| ¹³C NMR (DMSO-d₆, 600 or 400 MHz) | Data not fully available in search results. Performed. | [3] |

| Other 2D NMR | COSY, HSQC, and HMBC experiments were performed for full structural elucidation. | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of DMDHE is its ability to mask bitter tastes. The key quantitative findings from sensory and in vitro studies are presented below.

Table 3: Quantitative Bioactivity Data of DMDHE

| Assay | Test Compound(s) | Result | Reference |

| Human Sensory Panel | D. draco extract (500 ppm) vs. Quinine (10 ppm) | -29.6 ± 6.30% reduction in perceived bitterness | [3] |

| Human Sensory Panel | DMDHE (100 ppm) vs. Quinine (10 ppm) | -14.8 ± 5.00% reduction in perceived bitterness | [3] |

| HGT-1 Cell-Based Assay | Quinine (10 ppm) vs. Control | 10.5% reduction in intracellular proton concentration | [3] |

| HGT-1 Cell-Based Assay (TAS2R14 Knockout) | DMDHE in TAS2R14ko vs. wild-type cells | 40.4 ± 9.32% reduction of the bitter-masking effect in knockout cells | [3] |

The mechanism of action for DMDHE's bitter-masking effect has been linked to the G-protein coupled bitter taste receptor, TAS2R14. Experiments using a CRISPR-Cas9 knockout of the TAS2R14 gene in the HGT-1 cell line demonstrated a significant reduction in the bitter-masking efficacy of DMDHE, confirming the involvement of this specific receptor in its activity[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of DMDHE.

Activity-Guided Fractionation and Isolation

The isolation of DMDHE from Daemonorops draco resin followed a multi-step, activity-guided process.

Protocol:

-

Extraction: 300 g of D. draco resin was ground into a powder and extracted with 95% ethanol. The mixture was filtered to remove particulate matter[3].

-

Solvent Exchange: The ethanol was removed from the filtrate, and the resulting residue was solubilized in dichloromethane[3].

-

Initial Cleanup: The dichloromethane solution was loaded onto a solid-phase material and eluted sequentially with n-hexane and then ethyl acetate (B1210297) to yield the crude organic extract (DD)[3].

-

Fractionation: The DD extract was subjected to preparative reverse-phase (RP-18) high-performance liquid chromatography (HPLC)[3].

-

Activity Screening: The collected fractions were screened for bitter-masking activity using both human sensory panels (rating the bitterness of quinine) and the HGT-1 cell-based proton secretion assay[3].

-

Purification: The most potent bitter-masking fractions were further purified using preparative silica gel chromatography[3].

-

Identification: The purified active compound was identified as DMDHE through analysis by LC-HRMS/CAD/UV and 1D/2D NMR spectroscopy[3].

Synthesis of 4'-demethyl-3,9-dihydroeucomin (DMDHE)

DMDHE was synthesized on a gram-scale for comprehensive testing.

Protocol:

-

Reaction Setup: A mixture of a chromen precursor (2.75 g, 0.97 mmol) in 50.0 mL of methanol (B129727) was added to 10% Palladium on carbon (Pd/C, 500 mg, fresh and dry) under an argon atmosphere[3].

-

Hydrogenation: The reaction vessel was degassed and charged with hydrogen gas (H₂) three times. The reaction was then heated to 30 °C and stirred under an H₂ atmosphere for 12 hours[3].

-

Workup: The reaction mixture was filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate was concentrated under reduced pressure[3].

-

Purification: The residue was purified by silica gel column chromatography using a dichloromethane/methanol gradient (from 50:1 to 30:1). The resulting product was further purified by trituration with hexane (B92381) and co-evaporation with food-grade ethanol to afford pure, off-white DMDHE (2.28 g, 82% yield)[3].

Cell-Based Bitter Response Assay

This in vitro assay quantifies the bitter response by measuring changes in the intracellular pH of HGT-1 cells, which corresponds to TAS2R-dependent proton secretion.

Protocol:

-

Cell Culture: Human gastric tumor (HGT-1) cells were cultured in appropriate media and seeded at a density of 100,000 cells per well in a black 96-well plate.

-

Dye Loading: After 24 hours, the cells were stained with 3 µM of a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) for 30 minutes under standard cell culture conditions (37 °C, 5% CO₂).

-

Treatment: Cells were treated with the bitter compound (e.g., 10 ppm quinine) with or without the potential bitter-masking compound (e.g., 100 ppm DMDHE) for 10 minutes. A solvent control (e.g., DMEM) and a positive control (e.g., 1 mM histamine) were included.

-

Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at emission wavelengths of 580 nm and 640 nm following excitation at 488 nm.

-

Data Analysis: The ratio of fluorescence intensities at the two wavelengths is used to calculate the intracellular pH. A decrease in intracellular proton concentration (increase in pH) indicates a bitter response due to proton secretion. The effect of the masking agent is quantified by its ability to counteract this change.

CRISPR-Cas9 Knockout of TAS2R14

To confirm the role of TAS2R14, a transient CRISPR-Cas9 transfection was performed to create knockout HGT-1 cells.

Protocol:

-

Guide RNA Design: Guide RNAs targeting the TAS2R14 gene were designed.

-

Transfection: HGT-1 cells were transfected with the CRISPR-Cas9 machinery (e.g., Cas9 protein and the specific guide RNAs).

-

Efficacy Analysis: Transfection efficacy was determined using a Genomic Cleavage Detection Kit. The reported study achieved a genomic cleavage of 19%[3].

-

Functional Assay: The transfected HGT-1 cells (TAS2R14ko) were then used in the cell-based bitter response assay as described above to measure the effect of DMDHE. The results were compared to wild-type (wt) HGT-1 cells to determine the reduction in the bitter-masking effect[3].

Conclusion and Future Directions

The discovery of 4'-demethyl-3,9-dihydroeucomin as a natural bitter-masking agent acting via the TAS2R14 receptor is a significant finding. The data and protocols presented in this guide offer a foundational resource for researchers in food science, pharmacology, and drug development. Future research should focus on elucidating the precise binding mode of DMDHE to TAS2R14, exploring its efficacy against a broader range of bitter compounds, and conducting comprehensive safety and toxicological studies to support its potential commercial applications. The scalable synthesis and potent activity of DMDHE make it a highly promising candidate for improving the palatability of foods, beverages, and oral medications.

References

physical and chemical properties of 3'-Hydroxy-3,9-dihydroeucomin

An In-depth Technical Guide on 3'-Hydroxy-3,9-dihydroeucomin

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Properties of this compound

This compound is a natural phenolic compound classified as a homoisoflavonoid.[1][2] It is found in plants of the Liliaceae family, such as Muscari comosum.[1][] This compound is of interest to the scientific community for its potential pharmacological applications, including anticancer, antioxidant, and antimicrobial properties.[1]

Physical and Chemical Data

The following tables summarize the key .

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 107585-75-1 | [1][4][5] |

| Appearance | Powder | [][5] |

| Melting Point | 140 - 142 °C | [1][2] |

| Boiling Point | 590.8 ± 50.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 221.3 ± 23.6 °C | [4] |

| Vapour Pressure | 0.0 ± 1.7 mmHg at 25°C | [4] |

| Index of Refraction | 1.659 | [4] |

Table 2: Molecular and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₆O₆ | [1][2][4][5] |

| Molecular Weight | 316.305 g/mol | [2][4] |

| Exact Mass | 316.094696 | [4] |

| LogP | 3.35 | [4] |

| Polar Surface Area (PSA) | 96.22 Ų | [4] |

| Purity | 95% - 99% | [][5] |

Experimental Protocols

This section details the methodologies used for the analysis, identification, and synthesis of related homoisoflavonoids, which are applicable to this compound.

Analytical and Identification Methods

The purity and structure of this compound and similar compounds are typically determined using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is commonly performed using HPLC coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[5]

-

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Structural identification and confirmation are achieved through mass spectrometry and NMR spectroscopy.[5] For instance, the structure of the related compound 4′-demethyl-3,9-dihydroeucomin was elucidated using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and detailed NMR analysis.[6]

Synthesis Protocol for a Related Homoisoflavanone

A gram-scale synthesis for 4′-demethyl-3,9-dihydroeucomin has been reported, which provides a procedural basis for synthesizing similar homoisoflavanones.[6]

-

Reaction Setup: A mixture of a chromene precursor (2.75 g, 0.97 mmol) in methanol (B129727) (50.0 mL) is added to 10% Palladium on carbon (Pd/C, 500 mg) under an argon atmosphere.

-

Hydrogenation: The reaction vessel is degassed and charged with hydrogen gas (H₂). The mixture is then heated to 30 °C and stirred under H₂ for 12 hours.

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting residue is purified by silica (B1680970) gel column chromatography using a dichloromethane/methanol gradient (from 50/1 to 30/1).

-

Final Product: The purified product is obtained as an off-white solid following trituration with hexane (B92381) and co-evaporation with food-grade ethanol.

Caption: Workflow for the synthesis of a homoisoflavanone.

Biological Activity and Signaling Pathways

This compound is investigated for its potential to modulate various biological systems, including enzymatic and cellular signaling pathways, which could influence oxidative stress and inflammatory responses.[1]

Bitter-Masking Activity of a Related Compound

Research on the structurally similar compound, 4′-demethyl-3,9-dihydroeucomin (DMDHE), has revealed a significant bitter-masking effect.[6][7] This activity is mediated through interaction with bitter taste receptors (TAS2Rs).

The mechanism involves the activation of TAS2Rs, which triggers an intracellular signaling cascade, resulting in the secretion of protons from specialized cells.[6] A cell-based assay using the human gastric cell line HGT-1 is employed to quantify this response by measuring changes in intracellular pH.[6][8]

Caption: Experimental workflow for the cell-based bitter response assay.

TAS2R-Mediated Bitter Taste Signaling

The sensation of bitterness is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This event activates a G-protein-coupled signaling cascade. The functional involvement of TAS2R14 has been specifically demonstrated in the bitter-masking effect of DMDHE.[6]

Caption: Simplified signaling pathway for TAS2R-mediated bitter taste perception.

References

- 1. This compound | 107585-75-1 | HEA58575 [biosynth.com]

- 2. 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one | C17H16O6 | CID 404571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:107585-75-1 | Chemsrc [chemsrc.com]

- 5. CAS 107585-75-1 | this compound [phytopurify.com]

- 6. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bicoll-group.com [bicoll-group.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3'-Hydroxy-3,9-dihydroeucomin: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, detailed experimental spectroscopic data (NMR, MS, IR) for 3'-Hydroxy-3,9-dihydroeucomin could not be located. Therefore, the following guide has been constructed based on established methodologies for the analysis of related homoisoflavonoids. This document serves as a template for the expected data presentation and experimental protocols for such an analysis.

Introduction

This compound is a homoisoflavonoid, a class of natural products known for their diverse biological activities. The structural elucidation and confirmation of such compounds rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide outlines the standard procedures for acquiring and interpreting this data for a research and drug development audience.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₆O₆ |

| Molecular Weight | 316.31 g/mol |

| CAS Number | 107585-75-1 |

Hypothetical Spectroscopic Data

The following tables represent the anticipated format for the presentation of spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

Hypothetical data presented for a 500 MHz spectrometer in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.10 | s | - | 1H | 5-OH |

| 9.50 | s | - | 1H | 7-OH |

| 8.80 | s | - | 1H | 3'-OH |

| 6.85 | d | 8.0 | 1H | H-5' |

| 6.70 | d | 2.0 | 1H | H-2' |

| 6.65 | dd | 8.0, 2.0 | 1H | H-6' |

| 6.00 | d | 2.5 | 1H | H-6 |

| 5.95 | d | 2.5 | 1H | H-8 |

| 4.40 | dd | 10.0, 5.0 | 1H | H-2a |

| 4.20 | dd | 10.0, 8.0 | 1H | H-2b |

| 3.80 | s | - | 3H | 4'-OCH₃ |

| 3.10 | m | - | 1H | H-3 |

| 2.80 | dd | 14.0, 5.0 | 1H | H-9a |

| 2.60 | dd | 14.0, 10.0 | 1H | H-9b |

¹³C NMR (Carbon NMR) Data

Hypothetical data presented for a 125 MHz spectrometer in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 202.0 | C-4 |

| 165.0 | C-7 |

| 164.5 | C-5 |

| 162.0 | C-8a |

| 147.0 | C-4' |

| 145.0 | C-3' |

| 130.0 | C-1' |

| 120.0 | C-6' |

| 115.5 | C-5' |

| 112.0 | C-2' |

| 102.0 | C-4a |

| 96.0 | C-6 |

| 95.0 | C-8 |

| 70.0 | C-2 |

| 56.0 | 4'-OCH₃ |

| 45.0 | C-3 |

| 30.0 | C-9 |

Mass Spectrometry (MS) Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI-MS | Positive | 317.0968 | [M+H]⁺ |

| ESI-MS | Positive | 339.0787 | [M+Na]⁺ |

| HRMS (ESI-TOF) | Positive | 317.0971 | [M+H]⁺ (Calculated for C₁₇H₁₇O₆⁺: 317.0974) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 3010 | C-H stretching (aromatic) |

| 2950, 2840 | C-H stretching (aliphatic) |

| 1640 | C=O stretching (ketone) |

| 1600, 1500 | C=C stretching (aromatic) |

| 1270 | C-O stretching (aryl ether) |

| 1150 | C-O stretching (alcohol) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a homoisoflavonoid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent depends on the solubility of the compound.

-

Data Acquisition:

-

¹H NMR spectra are acquired with a spectral width of 0-14 ppm, a pulse angle of 30°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR spectra are acquired with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.

-

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000.

-

Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Caption: General workflow for the spectroscopic analysis of a natural product.

Caption: A hypothetical signaling pathway modulated by this compound.

3'-Hydroxy-3,9-dihydroeucomin CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-Hydroxy-3,9-dihydroeucomin, a homoisoflavonoid natural product. Due to the limited availability of in-depth experimental data directly pertaining to this molecule, this document also presents detailed experimental protocols and quantitative data for the closely related and structurally similar compound, 4'-Demethyl-3,9-dihydroeucomin, which has been studied for its sensory properties. This information is intended to serve as a valuable reference for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Compound Identification and Molecular Structure

Compound Name: this compound

CAS Number: 107585-75-1[1][2][3]

Molecular Formula: C₁₇H₁₆O₆[1][2]

Molecular Weight: 316.30 g/mol [2]

Synonyms:

-

2,3-Dihydro-5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one[2]

-

3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one[2]

-

5,7-dihydroxy-3-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one[2]

Chemical Structure

The molecular structure of this compound is characterized by a chromanone core with hydroxyl substitutions at positions 5 and 7. A 3-hydroxy-4-methoxybenzyl group is attached at the 3-position.

Figure 1. 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 316.305 g/mol | PubChem |

| Appearance | Powder | BOC Sciences[2] |

| Purity | 97.5% | BOC Sciences[2] |

Biological Activity and Experimental Data (Proxy Compound: 4'-Demethyl-3,9-dihydroeucomin)

Extensive research on the direct biological activities of this compound is limited. However, a closely related analogue, 4'-Demethyl-3,9-dihydroeucomin (DMDHE), has been identified as a bitter-masking compound. The following sections detail the experimental protocols and quantitative findings from a study on DMDHE, which can serve as a valuable proxy for understanding the potential behavior and experimental approaches applicable to related homoisoflavonoids.

Summary of Quantitative Data: Bitter-Masking Effect of a DMDHE-Containing Extract

The following table summarizes the quantitative results from a study investigating the bitter-masking properties of a Daemonorops draco resin extract containing 4'-Demethyl-3,9-dihydroeucomin.

| Test Substance | Concentration | Effect on Quinine (B1679958) Bitterness | Statistical Significance |

| D. draco extract | 500 ppm | -29.6% ± 6.30% | p ≤ 0.001 |

Data extracted from a study on the bitter-masking properties of a natural resin extract.

Experimental Protocols

The following methodologies were employed in the identification and characterization of 4'-Demethyl-3,9-dihydroeucomin as a bitter-masking agent.

2.2.1. Preparation of Daemonorops draco Resin Extract

-

The resin of the fruit of Daemonorops draco was ground into a powder.

-

300 g of the powdered resin was extracted with 95% ethanol.

-

The resulting solution was filtered to remove particulate matter.

2.2.2. Sensory Analysis: Paired Comparison Test

-

A trained panel was presented with two samples for each test.

-

One sample contained a 10 ppm solution of quinine in water.

-

The second sample contained the potential bitter-masking extract, fraction, or compound in combination with the 10 ppm quinine solution.

-

Panelists were asked to rate and compare the bitterness intensity of the two samples.

2.2.3. Cell-Based Bitter Response Assay

-

Human gastric tumor (HGT-1) cells were utilized as a surrogate model for bitter taste receptor (TAS2R) activity.

-

The cellular response to bitter compounds was measured by monitoring TAS2R-dependent proton secretion.

-

The effect of the test compounds on the cellular response to the bitter agonist quinine was quantified.

2.2.4. Analytical Characterization

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Extracts and fractions were analyzed using a UPLC system coupled to a high-resolution mass spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis was conducted for the structural elucidation of the isolated active compound.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the identification of the bitter-masking compound and a conceptual representation of the involved signaling pathway.

Caption: Experimental workflow for the identification of a bitter-masking compound.

Caption: Conceptual signaling pathway for bitter taste masking.

Conclusion

While direct and extensive experimental data for this compound remains to be fully elucidated, its structural similarity to the well-characterized bitter-masking agent, 4'-Demethyl-3,9-dihydroeucomin, suggests its potential for similar biological activities. The experimental protocols and data presented for the demethylated analogue provide a solid foundation and a methodological framework for future research into this compound and other related homoisoflavonoids. This guide serves as a valuable resource for scientists and researchers, facilitating further investigation into the pharmacological and sensory properties of this class of natural compounds.

References

- 1. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one | C17H16O6 | CID 404571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:107585-75-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Known Biological Activities of 3'-Hydroxy-3,9-dihydroeucomin

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Biological Activities of 3'-Hydroxy-3,9-dihydroeucomin and Methodological Approaches for Homoisoflavonoid Research

This technical guide addresses the current scientific understanding of the biological activities of the homoisoflavonoid this compound. Extensive literature searches have revealed a notable scarcity of published data specifically detailing the biological functions of this compound.

This compound, with the Chemical Abstracts Service (CAS) number 107585-75-1 and molecular formula C₁₇H₁₆O₆, has been isolated from plant sources such as Muscari comosum.[1][][3] While its chemical properties are documented, its biological activities remain largely unexplored in publicly available scientific literature.

In light of this, this whitepaper will provide a comprehensive overview of the established biological activity of a structurally similar homoisoflavonoid, 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE) . The detailed examination of DMDHE serves as a robust methodological template for future investigations into the biological activities of this compound and other related natural products. This guide will present the quantitative data, experimental protocols, and relevant signaling pathways associated with DMDHE's activity, adhering to the highest standards of scientific reporting.

Quantitative Data Summary: A Case Study of 4'-demethyl-3,9-dihydroeucomin (DMDHE)

The primary biological activity identified for DMDHE is its capacity to mask bitter taste.[4][5][6] The following table summarizes the key quantitative findings from sensory and in vitro studies.

| Activity Assessed | Compound/Extract | Concentration | Result | Significance |

| In Vivo Bitter-Masking Effect | Daemonorops draco resin extract (DD) | 500 ppm | -29.6 ± 6.30% reduction in perceived bitterness of 10 ppm quinine | p ≤ 0.001 |

| In Vivo Bitter-Masking Effect | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | Not specified | -14.8 ± 5.00% reduction in perceived bitterness of quinine | Not specified |

| In Vitro Bitter-Masking Mechanism | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | Not specified | 40.4 ± 9.32% reduction of DMDHE-evoked bitter-masking effect in HGT-1 TAS2R14 knockout cells versus wild-type cells | Not specified |

Experimental Protocols: Methodologies for Assessing Biological Activity

The following protocols are detailed based on the successful investigation of DMDHE's bitter-masking properties and can be adapted for screening this compound.

This protocol is designed to assess the ability of a compound to reduce the perceived bitterness of a known bitter tastant in human subjects.

-

Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are familiarized with the bitterness intensity rating scale.

-

Sample Preparation: A solution of a standard bitter compound (e.g., 10 ppm quinine) is prepared. A second solution containing the bitter standard plus the test compound (e.g., 500 ppm of a plant extract or a purified compound) is also prepared.

-

Sensory Evaluation: A pairwise comparison test is conducted. Panelists are presented with both solutions and asked to rate the bitterness intensity of each on a predefined scale. The order of presentation is randomized.

-

Data Analysis: The percentage reduction in perceived bitterness is calculated for each panelist. Statistical significance is determined using appropriate statistical tests (e.g., t-test).

This assay provides a cellular-level assessment of bitter taste receptor activation and its modulation.

-

Cell Culture: Human gastric tumor (HGT-1) cells, which endogenously express the bitter taste receptor TAS2R14, are cultured under standard conditions.

-

Cellular Assay: The assay measures the proton secretion from HGT-1 cells in response to a bitter agonist. This is quantified by measuring the change in intracellular pH (pHi) using a pH-sensitive fluorescent dye.

-

CRISPR-Cas9 Knockout for Mechanistic Studies: To confirm the involvement of a specific receptor, CRISPR-Cas9 gene editing can be used to create a knockout cell line (e.g., HGT-1 TAS2R14ko). The bitter-masking effect of the test compound is then compared between the wild-type and knockout cell lines.[4][7] A significant reduction in the masking effect in the knockout cells confirms the receptor's involvement.[4][7]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes relevant to the study of homoisoflavonoids like this compound.

References

- 1. This compound | 107585-75-1 | HEA58575 [biosynth.com]

- 3. CAS 107585-75-1 | this compound [phytopurify.com]

- 4. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 4'-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 3'-Hydroxy-3,9-dihydroeucomin

An In-depth Technical Guide to the Potential Therapeutic Targets of 3'-Hydroxy-3,9-dihydroeucomin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a homoisoflavanone, a type of phenolic compound found in various plants. While direct research on the therapeutic targets of this compound is limited, significant insights can be drawn from the study of its close structural analog, 4′-demethyl-3,9-dihydroeucomin (DMDHE). This guide synthesizes the available data to propose potential therapeutic avenues for this compound, focusing on its likely molecular interactions and biological activities. The primary identified potential target is the bitter taste receptor TAS2R14, with broader potential in anti-inflammatory and antioxidant pathways.

Primary Potential Therapeutic Target: Bitter Taste Receptor 14 (TAS2R14)

The most well-documented activity of a compound structurally similar to this compound is the bitter-masking effect of 4′-demethyl-3,9-dihydroeucomin (DMDHE). This activity is mediated through the bitter taste receptor TAS2R14.[1][2]

Mechanism of Action at TAS2R14

DMDHE has been identified as a bitter-masking compound, meaning it can reduce the perception of bitterness of other substances.[2] This effect is particularly relevant in the food and pharmaceutical industries. The underlying mechanism involves the modulation of TAS2R14 activity. In a human gastric tumor cell line (HGT-1), which expresses TAS2Rs, bitter compounds trigger a cellular response leading to proton secretion.[2] DMDHE was found to inhibit this response when co-administered with the bitter compound quinine.

The involvement of TAS2R14 was confirmed using CRISPR-Cas9 gene editing to knock out the TAS2R14 gene in HGT-1 cells.[2] In these knockout cells, the bitter-masking effect of DMDHE was significantly reduced, demonstrating that TAS2R14 is a key molecular target.[2]

Data Presentation: Bitter-Masking Activity of a Structurally Related Compound

The following table summarizes the quantitative data on the bitter-masking effects of a plant extract containing DMDHE and subsequently isolated fractions, as determined by sensory panels and in vitro assays.

| Sample | Concentration | Bitter-Masking Effect on Quinine (10 ppm) - Sensory Panel | p-value |

| Daemonorops draco Extract | 500 ppm | -29.6 ± 6.30% | p ≤ 0.001 |

| Fraction V | 30-50 ppm | -24.2 ± 5.19% | p ≤ 0.001 |

| Fraction IX | 30-50 ppm | -17.4 ± 6.50% | p ≤ 0.001 |

| DMDHE | Not specified in direct comparison | -14.8 ± 5.00% | Not specified |

Data adapted from sensory trials on the resin of Daemonorops draco and its fractions.[2]

Experimental Protocols

1.3.1. Cell-Based Bitter Response Assay

-

Cell Line: Human gastric tumor cell line-1 (HGT-1), which endogenously expresses bitter taste receptors, including TAS2R14.[2]

-

Principle: Activation of TAS2Rs in HGT-1 cells by a bitter compound leads to proton secretion, which can be measured as a change in intracellular pH (pHi). A bitter-masking compound will inhibit this change.[2]

-

Methodology:

-

HGT-1 cells are cultured in a suitable medium (e.g., DMEM with supplements).

-

Cells are loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1 AM).

-

The baseline fluorescence is measured.

-

Cells are stimulated with a known bitter agonist (e.g., quinine).

-

The change in fluorescence, corresponding to a drop in intracellular proton concentration, is recorded.

-

To test for bitter-masking, cells are pre-incubated with the test compound (e.g., this compound) before adding the bitter agonist.

-

A reduction in the fluorescence change compared to the agonist alone indicates a bitter-masking effect.

-

1.3.2. CRISPR-Cas9 Knockout of TAS2R14

-

Objective: To confirm the specific involvement of TAS2R14 in the observed bitter-masking effect.

-

Methodology:

-

Design and synthesize a single guide RNA (sgRNA) targeting the TAS2R14 gene.

-

Transfect HGT-1 cells with the sgRNA and Cas9 protein using a suitable transfection reagent (e.g., Lipofectamine CRISPRMAX).[2]

-

Verify the genomic cleavage and knockout efficiency using a genomic cleavage detection kit.[2]

-

Perform the cell-based bitter response assay as described above on both the wild-type HGT-1 cells and the TAS2R14 knockout (TAS2R14ko) cells.

-

A significantly reduced bitter-masking effect in the TAS2R14ko cells confirms the receptor's role.

-

Visualization of Experimental Workflow

Caption: Workflow for identifying TAS2R14 as a target.

Secondary Potential Therapeutic Targets: Anti-Inflammatory and Antioxidant Pathways

Homoisoflavonoids and related phenolic compounds are widely recognized for their anti-inflammatory and antioxidant properties.[3] While specific studies on this compound are lacking, it is plausible that it shares these characteristics, which would implicate several additional therapeutic targets.

Potential Anti-Inflammatory Mechanisms

Chronic inflammation is characterized by the overproduction of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and reactive oxygen species (ROS).[3] Plant-derived compounds often exert anti-inflammatory effects by modulating key signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: Many flavonoids can suppress the production of IL-1β, IL-6, and TNF-α.[3] This suggests that this compound could potentially target the upstream signaling pathways that regulate the transcription of these cytokines, such as the NF-κB and MAPK pathways.

-

Cyclooxygenase (COX) Inhibition: Some flavonoids are known to inhibit the activity of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3]

Potential Antioxidant Mechanisms

Antioxidant activity is a common feature of phenolic compounds due to their ability to scavenge free radicals.

-

Direct Radical Scavenging: Compounds with hydroxyl groups on their aromatic rings can donate a hydrogen atom to neutralize free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Activation of Antioxidant Pathways: Some compounds can upregulate endogenous antioxidant defenses through pathways like the Nrf2/ARE pathway, leading to the expression of phase 2 detoxifying enzymes and an increase in glutathione (B108866) levels.[4]

Data Presentation: Antioxidant Activity of Related Compounds

The following table presents IC50 values for the antioxidant activity of various plant extracts and compounds, demonstrating the typical range of potency for this class of molecules.

| Assay | Compound/Extract | IC50 Value (µg/mL) |

| DPPH | Hypericum perforatum extract | 10.45 ± 0.61 |

| DPPH | Hypericum vesiculosum extract | 28.00 ± 1.41 |

| ABTS | Hypericum species extracts | Ranged from 0.99 to 9.90 |

Data from a study on Hypericum species extracts, rich in phenolic compounds.[5]

Experimental Protocols

2.4.1. In Vitro Anti-Inflammatory Assay (LPS-induced Macrophages)

-

Cell Line: RAW 264.7 macrophage cells.

-

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) and pro-inflammatory cytokines. An anti-inflammatory compound will inhibit this production.

-

Methodology:

-

Culture RAW 264.7 cells.

-

Pre-treat cells with various concentrations of this compound.

-

Stimulate the cells with LPS.

-

After incubation (e.g., 24 hours), measure the concentration of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent.

-

Measure the levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.

-

Determine the IC50 value for the inhibition of NO and cytokine production.

-

2.4.2. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

-

Methodology:

-

Prepare a methanolic solution of DPPH (e.g., 1 x 10⁻⁴ M).[6]

-

Prepare various concentrations of the test compound (this compound) in methanol.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Visualization of Potential Signaling Pathways

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

Based on evidence from the closely related compound 4′-demethyl-3,9-dihydroeucomin, the primary and most directly supported therapeutic target for this compound is the bitter taste receptor TAS2R14 . This suggests potential applications in taste modulation for the pharmaceutical and food industries.

Furthermore, as a member of the homoisoflavonoid class, this compound is hypothesized to possess anti-inflammatory and antioxidant activities . Potential secondary targets could therefore include key components of inflammatory signaling cascades such as the NF-κB and MAPK pathways , as well as the direct scavenging of reactive oxygen species. Future research should focus on validating these hypothesized activities and elucidating the specific molecular interactions of this compound to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

A Technical Deep Dive into Homoisoflavonoids: Focusing on 3'-Hydroxy-3,9-dihydroeucomin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoisoflavonoids are a unique and relatively rare subclass of flavonoids characterized by a C16 skeleton (C6-C1-C6-C2), which distinguishes them from the more common C15 backbone of other flavonoids.[1][2][3][4] These natural compounds, primarily isolated from the plant families Asparagaceae and Fabaceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][3][4] This technical guide provides a comprehensive literature review of homoisoflavonoids, with a special focus on 3'-Hydroxy-3,9-dihydroeucomin and its related compounds. We will delve into their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Biological Activities of Homoisoflavonoids

Homoisoflavonoids exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, cytotoxic, and anti-angiogenic properties.[3][4] While specific quantitative data for this compound is limited in the current literature, extensive research on structurally similar homoisoflavonoids provides valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Homoisoflavonoids have been shown to modulate key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory signaling cascades.

Quantitative Anti-inflammatory Data for Homoisoflavonoids

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Sappanone A | Inhibition of microglial activation | BV-2 cells and primary microglia | Significant reduction in the release of inflammatory markers | [1] |

| Brazilin | Anti-inflammatory and antioxidant | Not specified | Significant activity | [1] |

| Cremastranone | Anti-angiogenic | Ocular diseases | Potent activity | [1] |

Antioxidant Activity

The antioxidant properties of homoisoflavonoids are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Antioxidant Data for Homoisoflavonoids

| Compound | Assay | IC50/EC50 | Reference |

| Various Homoisoflavonoids | DPPH radical scavenging | Not specified in reviews | [1][3] |

| Various Homoisoflavonoids | ABTS radical scavenging | Not specified in reviews | [1][3] |

| Various Homoisoflavonoids | Oxygen Radical Absorbance Capacity (ORAC) | Not specified in reviews | [5] |

Cytotoxic Activity

Several homoisoflavonoids have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanisms often involve the induction of apoptosis and the inhibition of cell proliferation.

Quantitative Cytotoxicity Data for Homoisoflavonoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Not specified | Not specified | Not specified in reviews | [3][4] |

Key Signaling Pathways Modulated by Homoisoflavonoids

Homoisoflavonoids exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. Some homoisoflavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[6][7][8][9][10]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalsciencebooks.info [globalsciencebooks.info]

- 8. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Hydroxy-3,9-dihydroeucomin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Hydroxy-3,9-dihydroeucomin, a natural homoisoflavonoid, has garnered scientific interest due to its notable biological activities. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide range of pharmacological effects, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on its recently elucidated role as a bitter-masking agent. This document details the compound's chemical properties, quantitative biological data, experimental protocols for its isolation, synthesis, and bioactivity assessment, and a visualization of its known signaling pathway. While specific quantitative data on the anticancer and antimicrobial activities of this compound remain limited, this guide also provides a summary of the known activities of the broader homoisoflavonoid class to highlight areas for future research.

Introduction

This compound, also known as 4'-demethyl-3,9-dihydroeucomin (B174957) (DMDHE), is a phenolic compound that has been isolated from various plant species, including those in the Liliaceae family and the resin of Daemonorops draco. Structurally, it is classified as a homoisoflavonoid, a subclass of flavonoids characterized by a 16-carbon skeleton. The potential pharmacological applications of this compound are an active area of research, with its ability to modulate taste perception being a particularly well-documented property.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₆O₆ | [1] |

| Molecular Weight | 316.3 g/mol | [1] |

| CAS Number | 107585-75-1 | [1] |

| Synonyms | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | [2] |

| Class | Homoisoflavonoid |

Biological Activity: Bitter-Masking Properties

The most well-characterized biological activity of this compound is its ability to mask bitter tastes. This property has significant implications for the food and pharmaceutical industries, where mitigating bitterness is a common challenge.

Quantitative Data

| Assay | Test Compound | Concentration | Result | Reference |

| Sensory Bitterness Rating of Quinine | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | 100 ppm | 14.8 ± 5.00% reduction in perceived bitterness of 10 ppm quinine | [2] |

| Cell-based Bitter Response Assay (HGT-1 cells) | 4'-demethyl-3,9-dihydroeucomin (DMDHE) | 100 ppm | 40.4 ± 9.32% reduction of the bitter-masking effect in TAS2R14 knockout cells compared to wild-type cells when tested with 10 ppm quinine. | [2] |

Signaling Pathway: TAS2R14 Modulation

This compound exerts its bitter-masking effect through the modulation of the bitter taste receptor TAS2R14. In a cell-based assay using human gastric tumor (HGT-1) cells, which express bitter taste receptors, DMDHE was shown to antagonize the activation of TAS2R14 by the bitter compound quinine. This interaction inhibits the downstream signaling cascade that leads to the perception of bitterness.

Experimental Protocols

Isolation of 4'-demethyl-3,9-dihydroeucomin from Daemonorops draco Resin[2]

-

Extraction: 300 g of ground D. draco resin is extracted with 95% ethanol (B145695).

-

Filtration and Concentration: The extract is filtered to remove particulate matter, and the ethanol is removed under reduced pressure.

-

Solubilization and Solid-Phase Extraction: The residue is solubilized in dichloromethane (B109758) and loaded onto a solid-phase extraction material.

-

Elution: The material is consecutively eluted with n-hexane and ethyl acetate.

-

Fractionation: The resulting organic solvent extract is subjected to preparative RP-18 high-performance liquid chromatography (HPLC) for fractionation.

-

Identification: Fractions are analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) to identify and isolate DMDHE.

Gram-Scale Synthesis of 4'-demethyl-3,9-dihydroeucomin[3]

-

A mixture of chromen-2 (2.75 g, 0.97 mmol) in 50.0 mL of methanol (B129727) is added to 10% Pd/C (500 mg) under an argon atmosphere.

-

The reaction mixture is degassed and charged with hydrogen gas (three times).

-

The reaction is heated to 30°C and stirred under a hydrogen atmosphere for 12 hours.

-

The mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by silica (B1680970) gel column chromatography (eluent: DCM/MeOH = 50/1 to 30/1).

-

The purified product is triturated with hexane (B92381) and co-evaporated with food-grade ethanol to yield pure, off-white DMDHE (2.28 g, 82% yield).

Cell-based Bitter Response Assay[2]

-

Cell Culture: Human gastric tumor (HGT-1) cells are cultured in an appropriate medium.

-

Treatment: Cells are treated with the bitter compound (e.g., 10 ppm quinine) in the presence or absence of the test compound (e.g., 100 ppm DMDHE).

-

Proton Secretion Measurement: The cellular bitter response is quantified by measuring the TAS2R-dependent proton secretion from the HGT-1 cells. This can be done using a pH-sensitive fluorescent dye.

-

Data Analysis: The reduction in proton secretion in the presence of the test compound is calculated to determine its bitter-masking activity.

Other Potential Biological Activities of Homoisoflavonoids

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of various flavonoids and homoisoflavonoids against different cancer cell lines.[6][7][8][9][10][11][12] The anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation. Quantitative data for some flavonoids are presented below as a reference.

Table: Cytotoxic Activity of Selected Flavonoids against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pinostrobin Butyrate | T47D (Breast Cancer) | 400 | [6] |

| Xanthohumol | MCF-7 (Breast Cancer) | 12.3 | [9] |

| (Z)-6,4'-dihydroxy-4-methoxy-7-prenylaurone | MCF-7 (Breast Cancer) | 8.9 | [9] |

| Diosgenin | HeLa (Cervical Cancer) | 16.3 | [10] |

| Yamogenin | HeLa (Cervical Cancer) | 16.5 | [10] |

Antioxidant Activity

The antioxidant properties of flavonoids are well-established and are generally attributed to their ability to scavenge free radicals.[1][13] Common assays used to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[14][15][16][17]

General Protocol for DPPH Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

The test compound is added to the DPPH solution at various concentrations.

-

The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Several flavonoids and homoisoflavonoids have demonstrated activity against a range of bacteria and fungi.[3][4][18][19][20][21] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table: Antimicrobial Activity of Selected Flavonoids

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| 7-hydroxy substituted hydroxyphenyl-thiazolyl-coumarin | Pseudomonas aeruginosa | 15.62 | [20] |

| Unsubstituted hydroxyphenyl-thiazolyl-coumarin | Escherichia coli | 15.62 | [20] |

| Chalcones | Staphylococcus aureus | 31.25 - 125 | [19] |

| Luteolin | Mycobacterium tuberculosis | 25 | [18] |

Conclusion and Future Directions

This compound has been clearly identified as a potent bitter-masking agent with a defined mechanism of action involving the TAS2R14 receptor. The detailed protocols for its isolation, synthesis, and bioassay provide a solid foundation for further research and potential applications in the food and pharmaceutical industries.

While the broader class of homoisoflavonoids exhibits promising anticancer, antioxidant, and antimicrobial activities, there is a clear gap in the literature regarding specific quantitative data for this compound in these areas. Future research should focus on:

-

Quantitative evaluation of the anticancer, antioxidant, and antimicrobial activities of this compound and its derivatives using standardized assays to determine IC₅₀ and MIC values.

-

Elucidation of the mechanisms of action for any identified anticancer, antioxidant, or antimicrobial effects.

-

Synthesis and screening of novel derivatives of this compound to explore structure-activity relationships and identify compounds with enhanced biological activities.

A deeper understanding of the full pharmacological profile of this compound will be crucial for unlocking its full therapeutic and commercial potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of 4′-Demethyl-3,9-dihydroeucomin as a Bitter-Masking Compound from the Resin of Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pub.h-brs.de [pub.h-brs.de]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 3'-Hydroxy-3,9-dihydroeucomin using Reverse-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3'-Hydroxy-3,9-dihydroeucomin is a homoisoflavonoid, a class of natural compounds found in various plant species, particularly in the bulbs and rhizomes of the Asparagaceae and Fabaceae families[1][2]. Homoisoflavonoids are known for their diverse biological activities, making them of interest for pharmaceutical and nutraceutical applications[2][3]. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug development. This application note details a robust and sensitive RP-HPLC-MS/MS method for the quantification of this compound in complex matrices such as plant extracts and biological fluids. While a specific validated method for this particular compound is not widely published, the following protocol is based on established analytical techniques for closely related homoisoflavonoids, such as 4′-demethyl-3,9-dihydroeucomin, and general principles of flavonoid analysis[4][5][6].

Experimental Protocols

1. Sample Preparation (from Plant Material)

A detailed protocol for the extraction of this compound from plant material is outlined below.

-

Materials:

-

Air-dried and powdered plant material (e.g., bulbs of Eucomis species)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18, 500 mg)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

-

Protocol:

-

Weigh 1 gram of powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in 10 mL of deionized water and partition successively with n-hexane (3 x 10 mL), dichloromethane (3 x 10 mL), and ethyl acetate (3 x 10 mL).

-

The homoisoflavonoid fraction is typically found in the dichloromethane and ethyl acetate fractions[1]. Evaporate these fractions to dryness.

-

For further purification, re-dissolve the residue in a minimal amount of methanol and subject it to Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar impurities.

-

Elute the target analyte with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.

-

2. RP-HPLC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-25 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Given the molecular weight of this compound is 316.309 g/mol [4], a precursor ion of [M+H]+ at m/z 317.1 would be selected. Product ions would need to be determined by infusing a standard solution of the compound. Plausible fragmentation could involve loss of water or parts of the side chain. For the purpose of this protocol, hypothetical product ions are used.

-

-

Data Presentation